dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a dimethylamino group attached to a 3-methylpyrrolidin-3-ylmethyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine typically involves the reaction of 3-methylpyrrolidine with formaldehyde and dimethylamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production . The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of the dimethylamino group allows for interactions with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the dimethylamino group.
N-Methylpyrrolidine: Contains a single methyl group attached to the nitrogen atom.
N,N-Dimethylpyrrolidine: Similar structure but lacks the 3-methyl group.
Uniqueness
Dimethyl[(3-methylpyrrolidin-3-yl)methyl]amine is unique due to the presence of both the dimethylamino group and the 3-methylpyrrolidin-3-ylmethyl moiety, which confer specific chemical and biological properties .
Properties
CAS No. |
114373-08-9 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-(3-methylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-8(7-10(2)3)4-5-9-6-8/h9H,4-7H2,1-3H3 |
InChI Key |
OIMODVBOSLWPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CN(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.